molecular formula C11H8ClNO2 B13881674 5-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

5-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B13881674
M. Wt: 221.64 g/mol
InChI Key: PWBQMRHMOPCXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with methylating agents under controlled conditions. One common method includes the use of methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, thereby killing the parasite .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoline-3-carbaldehyde
  • 5-chloro-2-methylquinoline-3-carbaldehyde
  • 5-chloro-1-methylquinoline-3-carboxylic acid

Uniqueness

5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and an aldehyde group on the quinoline ring makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-13-10-4-2-3-9(12)8(10)5-7(6-14)11(13)15/h2-6H,1H3

InChI Key

PWBQMRHMOPCXKN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=O)C=O)C(=CC=C2)Cl

Origin of Product

United States

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